3,3'-Bisjuglone
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Overview
Description
It is characterized by its molecular formula C20H10O6 and a molecular weight of 346.29 g/mol . This compound is notable for its unique structure, which consists of two naphthoquinone units linked through a carbon-carbon bond.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bisjuglone typically involves the oxidative coupling of juglone (5-hydroxy-1,4-naphthoquinone) under specific conditions. One common method involves the use of oxidizing agents such as potassium ferricyanide in an alkaline medium . The reaction is carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis of 3,3’-Bisjuglone on a larger scale would likely follow similar principles as laboratory synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and advanced purification techniques to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3,3’-Bisjuglone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can participate in substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium ferricyanide, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other polar solvents.
Major Products
The major products formed from these reactions include various hydroquinone and quinone derivatives, which can have different properties and applications depending on the specific reaction conditions .
Scientific Research Applications
3,3’-Bisjuglone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: Studies have shown its potential as an antimicrobial and antifungal agent.
Medicine: Research is ongoing into its potential use in cancer therapy due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of dyes and pigments due to its stable color properties.
Mechanism of Action
The mechanism of action of 3,3’-Bisjuglone involves its interaction with cellular components, leading to oxidative stress and the generation of reactive oxygen species (ROS). These ROS can damage cellular structures, leading to cell death. In cancer cells, this mechanism can induce apoptosis, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
3,3’-Bisjuglone can be compared with other naphthoquinone derivatives such as:
Juglone (5-hydroxy-1,4-naphthoquinone): A precursor in the synthesis of 3,3’-Bisjuglone.
Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone): Known for its anticancer properties.
Lawsone (2-hydroxy-1,4-naphthoquinone): Used in the cosmetic industry for hair dyeing.
The uniqueness of 3,3’-Bisjuglone lies in its dimeric structure, which can lead to different chemical and biological properties compared to its monomeric counterparts .
Properties
CAS No. |
61836-43-9 |
---|---|
Molecular Formula |
C20H10O6 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
8-hydroxy-2-(8-hydroxy-1,4-dioxonaphthalen-2-yl)naphthalene-1,4-dione |
InChI |
InChI=1S/C20H10O6/c21-13-5-1-3-9-15(23)7-11(19(25)17(9)13)12-8-16(24)10-4-2-6-14(22)18(10)20(12)26/h1-8,21-22H |
InChI Key |
YSWLZVWSHJYBPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)C3=CC(=O)C4=C(C3=O)C(=CC=C4)O |
melting_point |
270 °C |
physical_description |
Solid |
Origin of Product |
United States |
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